N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide

Structural isomerism Hydrogen-bond network Molecular docking

Researchers exploring phthalimide-thiourea hybrids for metallodrug discovery or targeted SAR studies often face limited access to structurally characterized, high-purity scaffolds. This compound solves that by providing a distinct 4-position carbamothioyl substitution on the isoindoline ring-a key differentiator from amide-linked analogs. It features a mixed S,O-donor framework for metal coordination and a thiourea linker enabling unique hydrogen-bonding arrays. - Unique 4-substitution pattern enables spatial orientation studies vs. 2-position isomers. - Thiourea sulfur supports metal-chelation studies for antimicrobial/anticancer metallodrugs. - Serves as a negative-control probe for CRBN-dependent vs. CRBN-independent pharmacology. - Research-use only; in stock for immediate global dispatch.

Molecular Formula C14H9N3O3S2
Molecular Weight 331.36
CAS No. 477496-22-3
Cat. No. B2606306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,3-dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide
CAS477496-22-3
Molecular FormulaC14H9N3O3S2
Molecular Weight331.36
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=S)NC(=O)C3=CC=CS3)C(=O)NC2=O
InChIInChI=1S/C14H9N3O3S2/c18-11-7-3-1-4-8(10(7)13(20)16-11)15-14(21)17-12(19)9-5-2-6-22-9/h1-6H,(H,16,18,20)(H2,15,17,19,21)
InChIKeyWKABQNHIQBCSMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

477496-22-3: Structural Overview and Procurement


N-((1,3-Dioxoisoindolin-4-yl)carbamothioyl)thiophene-2-carboxamide (CAS 477496-22-3; molecular formula C₁₄H₉N₃O₃S₂; MW 331.36 g/mol) is a synthetic small molecule that integrates three pharmacophoric modules within a single scaffold: a thiophene-2-carboxamide moiety, a central carbamothioyl (thiourea) linker, and a 1,3-dioxoisoindoline (phthalimide) core substituted at the 4-position . It belongs to the broader class of N-substituted phthalimide-thiourea hybrids, a chemotype investigated for antimicrobial, antioxidant, and anticancer properties [1]. Notably, public bioactivity databases record no experimentally confirmed target engagement or cellular potency data for this specific compound as of the latest ChEMBL and ZINC releases [2], placing it in the early-discovery or probe-development category where procurement decisions hinge on structural differentiation potential rather than validated potency benchmarks.

Probe Type Early-discovery structural probe; no validated target engagement data
Selection Logic 4-position thiourea-phthalimide scaffold for SAR differentiation
Procurement Context Structure-driven purchase; not a potency-validated tool compound

Why Generic Analogs Cannot Substitute for 477496-22-3


Close structural analogs that lack the specific 4-position carbamothioyl linkage on the isoindoline ring—such as N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b) [1] or simple N-carbamothioyl-thiophene-2-carboxamide derivatives [2]—diverge in critical molecular recognition features. The 4-substitution pattern alters the spatial orientation of the thiourea hydrogen-bond donor/acceptor array relative to the phthalimide carbonyls, changing the compound's predicted interaction profile with biological targets that engage the isoindoline face. The thiourea bridge (carbamothioyl) further distinguishes this compound from amide-linked analogs by introducing a softer sulfur atom capable of metal coordination and by increasing conformational degrees of freedom, which affects both target affinity and metabolic stability. The quantitative evidence below demonstrates why these structural differences translate into measurable differentiation across enzyme inhibition, antioxidant capacity, metal-chelation propensity, and drug-likeness parameters, making generic substitution scientifically unsound for hypothesis-driven research.

4-Position substitution orients H-bond donor/acceptor differently from 2-substituted amide analogs, altering target-binding topology.
Thiourea linker provides soft sulfur for metal coordination; amide-linked analogs lack this property and may shift assay-response context.
Physicochemical profile (logP ~3.75, 1 HBD) diverges from thalidomide-class phthalimides; may not serve as direct surrogate in CRBN-related assays.

Differentiation Evidence for 477496-22-3


4- vs. 2-Substitution: Hydrogen-Bond Topology and Target Engagement

The target compound features the carbamothioyl linker at the 4-position of the 1,3-dioxoisoindoline ring, whereas the closest published analog, N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide (compound 1b), places the thiophene-carboxamide directly at the 2-position via an amide bond [1]. This positional isomerism creates distinct hydrogen-bond donor/acceptor geometries: the 4-substituted thiourea presents two N-H donors and one C=S acceptor on a vector projecting outward from the aromatic ring plane, while the 2-substituted amide analog orients its single N-H donor co-planar with the phthalimide system. Computational modeling of structurally related N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives has demonstrated that 4-position substitution enables binding interactions with kinase ATP pockets that are inaccessible to 2-position congeners, with docking scores differing by ≥1.5 kcal/mol against homologous targets [2]. The target compound's combination of 4-substitution and thiourea functionality is predicted to further amplify this differentiation, although direct comparative experimental binding data are not yet available in the public domain [3].

4- vs. 2-Substitution
Class-level inference
Binding score difference ≥1.5 kcal/mol predicted for 4- vs. 2-substituted phthalimides
H-bond topology context; may alter target engagement profile
In silico class-level inference; no direct experimental data
Structural isomerism Hydrogen-bond network Molecular docking

Thiourea Linker Enables Metal Chelation

The carbamothioyl (thiourea) functional group in the target compound provides a soft sulfur donor atom capable of coordinating transition metal ions, a property that is absent in the amide-linked analog N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide [1]. Experimental evidence from the closely related thiourea-bearing compound N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide demonstrates that its Cu(II) complex exhibits a 2- to 8-fold enhancement in antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to the free ligand, with MIC values decreasing from 250 μg/mL (free ligand) to 31.25–62.5 μg/mL (Cu(II) complex) [2]. The phthalimide moiety in the target compound introduces an additional metal-coordination site via the imide carbonyl oxygens, potentially enabling the formation of mixed-donor complexes that are not accessible to thiourea-thiophene ligands lacking the dioxoisoindoline group.

Metal Chelation Potential
Reported cross-study
Cu(II) complex of related thiourea-thiophene: MIC reduced 4–8× (from 250 to 31.25–62.5 µg/mL)
Supports metallodrug scaffold screening context
Target compound not yet complexed; phthalimide may further stabilize
Metal chelation Antimicrobial enhancement Coordination chemistry

Antioxidant Activity in DPPH Assays

While the target compound itself has not been individually tested, the phthalimide-thiophene congener N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide (1b) was identified as the most active antioxidant among three synthesized analogs in a DPPH radical scavenging assay [1]. Compound 1b achieved a radical scavenging activity percentage within the range of 60–85% at 100 μg/mL, outperforming the quinazolinone-bearing analog 1a by approximately 15–25 percentage points. Separately, a series of phthalimide carbothioamide derivatives synthesized by Gavadia et al. showed DPPH scavenging activity correlating with favorable DNA-binding docking scores (range: −6.2 to −7.8 kcal/mol for the most active members) [2]. The target compound combines both the thiophene substituent (associated with enhanced antioxidant activity in the 1b study) and the carbothioamide linkage (associated with DNA-binding and radical-scavenging in the Gavadia series), positioning it at the intersection of two activity-conferring structural features.

DPPH Scavenging Activity
Reported cross-study
Analog 1b: 60–85% scavenging at 100 µg/mL; thiophene + carbamothioyl motifs merge
Supports antioxidant SAR library construction
Target compound not directly tested; class-level inference
Antioxidant DPPH radical scavenging Redox screening

Physicochemical Differentiation from Thalidomide-Class Phthalimides

The target compound's computed physicochemical parameters reveal significant differentiation from the immunomodulatory imide drug (IMiD) class represented by thalidomide, lenalidomide, and pomalidomide. The target compound has a topological polar surface area (tPSA) of 86 Ų, one hydrogen bond donor, and three rotatable bonds [1]. In contrast, thalidomide has a tPSA of 83 Ų but four hydrogen bond donors and two rotatable bonds. The reduction in rotatable bonds (from 3 to 2 in thalidomide) and the increase in H-bond donors (from 1 to 4) reflect thalidomide's more constrained glutarimide ring and free amine groups, whereas the target compound's thiourea-thiophene extension creates a more linear, less polar architecture. This difference in tPSA-to-rotatable-bond ratio predicts altered blood-brain barrier permeability and oral absorption profiles, with the target compound's logP of 3.75 [1] indicating higher lipophilicity than thalidomide (logP ~0.3), suggesting preferential distribution to lipid-rich compartments and a distinct pharmacokinetic profile.

Physicochemical Profile
Class-level inference
logP 3.75, tPSA 86 Ų, 1 HBD vs. thalidomide logP ~0.3, 4 HBD
Lipophilicity difference predicts distinct tissue partitioning; not a CRBN probe
Computed values; experimental ADME data unavailable
Drug-likeness Polar surface area ADME prediction

Application Scenarios for 477496-22-3


Metallodrug Design Scaffold: S,O-Donor Coordination

The compound's thiourea sulfur and phthalimide carbonyl oxygens create a mixed S,O-donor ligand framework that is not available from simpler amide-linked phthalimide-thiophene analogs. As demonstrated by the 4- to 8-fold antimicrobial activity enhancement observed upon Cu(II) complexation of related thiourea-thiophene ligands [1], researchers synthesizing transition metal complexes for antimicrobial or anticancer metallodrug discovery can use this compound as a privileged scaffold. The phthalimide ring provides an additional coordination plane that may enable the formation of ternary complexes with biological co-ligands, a structural feature absent in thiophene-thiourea ligands lacking the dioxoisoindoline module. This positions the compound as a versatile building block for coordination chemistry programs exploring structure-activity relationships in metal-based therapeutics.

Chemical Probe for Non-IMiD Phthalimide Pharmacology

With a logP of 3.75 and only one hydrogen bond donor [1], the target compound is approximately 3,000-fold more lipophilic than thalidomide (logP ~0.3) and lacks the glutarimide ring essential for cereblon (CRBN) E3 ligase recruitment. This physicochemical profile makes it an ideal negative-control probe for experiments designed to dissect CRBN-dependent vs. CRBN-independent effects of phthalimide-containing molecules. Researchers studying non-degradative phthalimide pharmacology—such as direct enzyme inhibition at targets including COX-2, MAO-B, or NF-κB, which were identified as predicted targets for structurally related N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide [2]—can use this 4-position isomer to explore how the substitution pattern modulates target selectivity while maintaining the phthalimide core.

SAR Anchor Point for Antioxidant Phthalimide-Thiourea Libraries

The compound merges the thiophene substituent (associated with superior DPPH radical scavenging activity in compound 1b, which outperformed the quinazolinone analog by 15–25 percentage points [2]) with the carbamothioyl linker (associated with DNA-binding and radical-scavenging in the Gavadia carbothioamide series, with docking scores down to −7.8 kcal/mol [3]). For medicinal chemistry teams building focused libraries around phthalimide-thiourea hybrids, this compound represents a key SAR intersection point. Varying the thiophene ring (e.g., to furan, phenyl, or substituted thiophenes) while retaining the 4-position carbamothioyl-phthalimide core allows systematic exploration of electronic and steric effects on antioxidant potency, providing a scaffold with two independently modifiable vectors.

Reference Standard for Analytical Method Development

The compound's well-defined physicochemical parameters—molecular weight 331.36 g/mol, molecular formula C₁₄H₉N₃O₃S₂, InChI Key WKABQNHIQBCSMP-UHFFFAOYSA-N, and characteristic SMILES string —make it suitable as a reference standard for HPLC, LC-MS, and NMR method development in laboratories synthesizing or characterizing phthalimide-thiourea compound libraries. Its solubility profile (insufficient aqueous solubility data available, typical of the logP 3.75 lipophilicity class) also makes it a useful probe for evaluating chromatographic separation conditions for moderately lipophilic heterocyclic thioureas, a compound class that often presents analytical challenges due to peak tailing and variable ionization efficiency.

Application
Selection Property
Validation Focus
Metallodrug scaffold design
Mixed S,O-donor ligand framework
Metal-chelation and bioactivity enhancement
Non-IMiD phthalimide probe
High lipophilicity, low HBD count vs. thalidomide class
CRBN-independent pathway-response context
Antioxidant SAR anchor point
Thiophene-carbamothioyl hybrid scaffold
DPPH radical-scavenging SAR trends
Analytical reference standard
Well-defined molecular identity and physicochemical markers
HPLC/LC-MS method transfer and peak-tailing control
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